[(1-Isonicotinoylpiperidin-4-yl)methyl]amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an isonicotinoyl group and a methylamine group.Relevant Papers One relevant paper titled “Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs)” discusses the discovery of a selective c-KIT inhibitor, which effectively affected c-KIT-mediated signaling pathways and induced apoptosis as well as cell cycle arrest .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
- Description: A key intermediate in the preparation of premafloxacin, an antibiotic. It details a stereoselective process for its preparation, highlighting an asymmetric Michael addition and a stereoselective alkylation.
- Source: (Fleck et al., 2003).
Synthesis of N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine
- Description: Focuses on the design, synthesis, and evaluation of new indole derivatives. One such compound is identified as a cholinesterase and monoamine oxidase dual inhibitor.
- Source: (Bautista-Aguilera et al., 2014).
Synthesis of (±)-methyl-(1 -aryl-4-pyridin-3-yl-but-3-enyl)-amines
- Description: Presents an efficient synthetic route for derivatives of trans-metanicotine, with potential clinical applications for Alzheimer’s disease.
- Source: (Jang et al., 2001).
Synthesis of triazine linked pyrazole heterocyclics
- Description: Discusses the synthesis of heterocyclic compounds by cyclocondensation and their evaluation for antitubercular and antimicrobial potential.
- Source: (Deohate & Mulani, 2020).
Catalysis and Chemical Reactions
Group 10 Metal Aminopyridinato Complexes
- Description: Details the synthesis of aminopyridinato complexes and their application as catalysts in aryl-Cl activation and hydrosilane polymerization.
- Source: (Deeken et al., 2006).
Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines
- Description: Describes a reductive amination process using Co3O4-based catalysts for the synthesis of N‐methylated and N‐alkylated amines.
- Source: (Senthamarai et al., 2018).
A Practical Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid
- Description: Presents a simple and efficient synthesis process for a key precursor in the production of imatinib.
- Source: (Koroleva et al., 2012).
Applications in Material Science and Biochemistry
Effect of Pyrimidinic Schiff Bases on Corrosion
- Description: Studies the efficiency of benzylidene-pyrimidin-2-yl-amine compounds as corrosion inhibitors for mild steel.
- Source: (Ashassi-Sorkhabi et al., 2005).
Synthesis, Antimicrobial and Cytotoxic Activity of Novel Azetidine-2-one Derivatives
- Description: Investigates the preparation and biological activity of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines.
- Source: (Noolvi et al., 2014).
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEUTZMIBYTKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Isonicotinoylpiperidin-4-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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